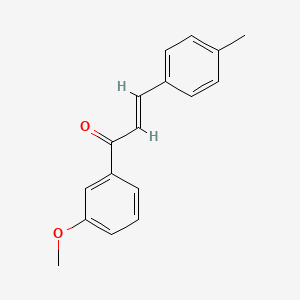
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as p-Methoxycinnamone or 4-Methoxycinnamaldehyde, is a chemical compound with the molecular formula C16H16O2. It is a yellowish liquid with a strong cinnamon-like odor and taste. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves the condensation of 3-methoxyacetophenone and p-tolualdehyde in the presence of a base to form the desired product.
Starting Materials
3-methoxyacetophenone, p-tolualdehyde, base (such as sodium hydroxide or potassium hydroxide), solvent (such as ethanol or methanol)
Reaction
Mix 3-methoxyacetophenone and p-tolualdehyde in a 1:1 molar ratio in a solvent such as ethanol or methanol., Add a base such as sodium hydroxide or potassium hydroxide to the mixture and stir at room temperature for several hours., Heat the mixture under reflux for several hours to complete the condensation reaction., Cool the mixture and filter the resulting solid product., Wash the solid product with a solvent such as ethanol or methanol to remove any impurities., Dry the product under vacuum to obtain the final compound, (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one.
Mechanism Of Action
The mechanism of action of (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one varies depending on its application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
In agriculture, (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onenamone acts as a natural pesticide and insect repellent by disrupting the nervous system of insects and interfering with their feeding and mating behaviors.
In the food industry, (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onenamone acts as a food preservative by inhibiting the growth of bacteria and fungi that cause food spoilage.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one vary depending on its application. In medicine, it has been shown to reduce inflammation and pain, as well as induce apoptosis in cancer cells. In agriculture, (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onenamone has been shown to exhibit insecticidal properties against various pests. In the food industry, it has been shown to exhibit antioxidant and antimicrobial properties.
Advantages And Limitations For Lab Experiments
The advantages of using (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one in lab experiments include its relatively low cost, easy availability, and diverse range of applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research on (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. In medicine, further studies could focus on its potential use in cancer treatment, as well as its effects on other diseases and conditions. In agriculture, future research could focus on optimizing its use as a natural pesticide and insect repellent, as well as its effects on non-target organisms. In the food industry, future research could focus on its potential use as a food preservative, as well as its effects on food quality and safety. Overall, the potential applications of (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onenamone are vast and varied, making it a promising compound for further research and development.
Scientific Research Applications
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential applications in cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
In agriculture, (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onenamone has been studied for its potential use as a natural pesticide and insect repellent. It has been shown to exhibit insecticidal properties against various pests, including mosquitoes, houseflies, and cockroaches.
In the food industry, (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onenamone has been studied for its potential use as a food preservative, as it has been shown to exhibit antioxidant and antimicrobial properties.
properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-8-14(9-7-13)10-11-17(18)15-4-3-5-16(12-15)19-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORRVWNYQDPID-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
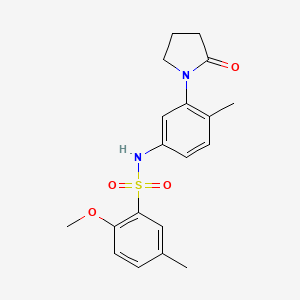
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)
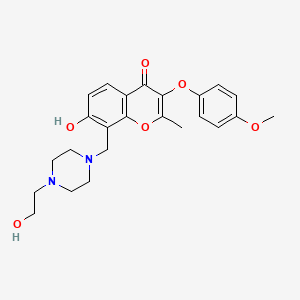
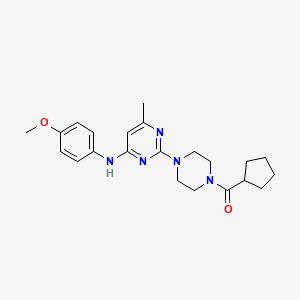
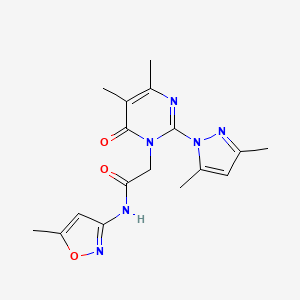
![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
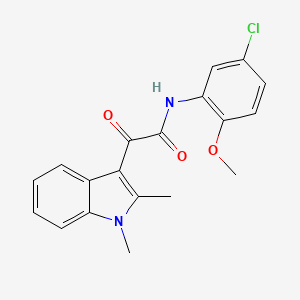
![3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2781117.png)
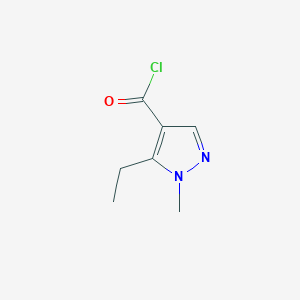
![N-(4-methylbenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2781119.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)
![3-(2,6-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2781126.png)